molecular formula C5H4N4S2 B8810309 5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B8810309
M. Wt: 184.2 g/mol
InChI Key: CPJXYEPRMYVJJH-UHFFFAOYSA-N
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Patent
US07781581B2

Procedure details

To a solution of NaOH (0.6 g, 15 mmol, 3 eq) in water (20 ml) was added 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione (0.92 g, 5 mmol, 1.0 eq). The mixture was stirred to dissolve. Urea hydrogen peroxide (2.8 g, 30 mmol, 6 eq) was slowly added dropwise to the above solution, keeping the temperature below 50° C. The reaction was then cooled down to room temperature (about 25° C.). Concentrated HCl (37%, 6 ml) was added to the above solution until the pH is less than 1. The mixture is stirred at room temperature for 30 minutes. Celite (2 g) was added to the solution and the solution was filtered and washed with water (10 ml). To the filtrate was added 50% NaOH solution to adjust the pH to 5-5.5. The solution was heated up to 50-60° C. for 30 minutes. The resulting solution was cooled down to room temperature, filtered, and washed with water, dried at 50° C. under vacuum to give 0.56 g (67%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one as a pale yellow solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described from Procedure A in Step 2 of Example 1 above.
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[S:12][C:11](=S)[NH:10][C:8]=2[N:9]=1.OO.NC(N)=[O:18].Cl>O>[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[S:12][C:11](=[O:18])[NH:10][C:8]=2[N:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.92 g
Type
reactant
Smiles
NC=1N=CC2=C(N1)NC(S2)=S
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
OO.NC(=O)N
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Celite (2 g) was added to the solution
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
washed with water (10 ml)
ADDITION
Type
ADDITION
Details
To the filtrate was added 50% NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated up to 50-60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC2=C(N1)NC(S2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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